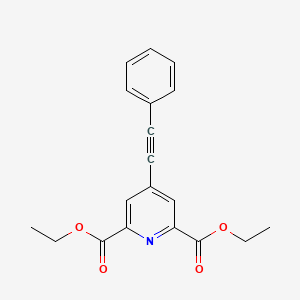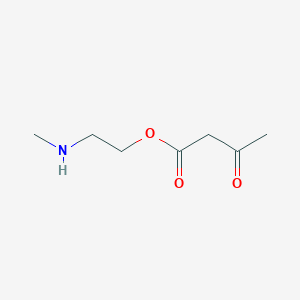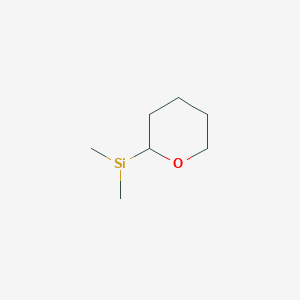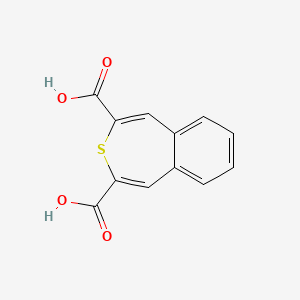![molecular formula C11H12N2O B14314599 N-[Cyano(phenyl)methyl]-N-methylacetamide CAS No. 110989-32-7](/img/structure/B14314599.png)
N-[Cyano(phenyl)methyl]-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[Cyano(phenyl)methyl]-N-methylacetamide is an organic compound that belongs to the class of cyanoacetamides. This compound is characterized by the presence of a cyano group (–CN) attached to a phenyl ring, which is further connected to a methylacetamide moiety. Cyanoacetamides are known for their versatility in synthetic chemistry and their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[Cyano(phenyl)methyl]-N-methylacetamide can be achieved through various methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of cyanoacetamides typically involves solvent-free reactions due to their efficiency and cost-effectiveness. The fusion of aryl amines with ethyl cyanoacetate is one of the widely used methods in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
N-[Cyano(phenyl)methyl]-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to primary amines.
Substitution: The active hydrogen on the cyanoacetamide can participate in condensation and substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) for oxidation.
Reducing agents: Such as lithium aluminum hydride (LiAlH₄) for reduction.
Condensation agents: Such as ammonium acetate for substitution reactions.
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds, primary amines, and substituted cyanoacetamides .
Aplicaciones Científicas De Investigación
N-[Cyano(phenyl)methyl]-N-methylacetamide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of heterocyclic compounds.
Medicine: Cyanoacetamides are explored for their potential therapeutic properties.
Industry: The compound is used in the production of dyes, agrochemicals, and electronic materials.
Mecanismo De Acción
The mechanism of action of N-[Cyano(phenyl)methyl]-N-methylacetamide involves its interaction with molecular targets through its cyano and amide functional groups. These interactions can lead to various biochemical pathways, including enzyme inhibition and receptor binding . The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-[Cyano(phenyl)methyl]-N-methylacetamide include:
- N-[Cyano(phenyl)methyl]benzamide
- N-[Cyano(2-methoxyphenyl)methyl]-N-phenylbenzamide
- N-[Cyano(phenyl)methyl]-N-hexylbenzamide
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential biological activities. Its versatility in synthetic applications and potential therapeutic properties make it a valuable compound in various fields of research .
Propiedades
Número CAS |
110989-32-7 |
|---|---|
Fórmula molecular |
C11H12N2O |
Peso molecular |
188.23 g/mol |
Nombre IUPAC |
N-[cyano(phenyl)methyl]-N-methylacetamide |
InChI |
InChI=1S/C11H12N2O/c1-9(14)13(2)11(8-12)10-6-4-3-5-7-10/h3-7,11H,1-2H3 |
Clave InChI |
QTUDMOOAHNUYBE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(C)C(C#N)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1H-[1,3]Thiazolo[4,3-b]quinazolin-9(3H)-one](/img/structure/B14314534.png)
![1-{2-[Methyl(phenyl)amino]-4-phenyl-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B14314539.png)





![1-{2-(2,4-Dichlorophenyl)-2-[(triphenylstannyl)oxy]ethyl}-1H-imidazole](/img/structure/B14314580.png)
![2-Chloro-2-[(heptyloxy)methyl]-1-methylcyclohexane-1-carbonitrile](/img/structure/B14314584.png)
![2-[2-[(Dimethylamino)methyl]phenyl]ethylboronic acid;hydrochloride](/img/structure/B14314587.png)


